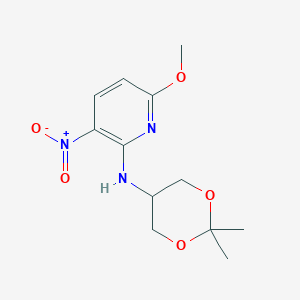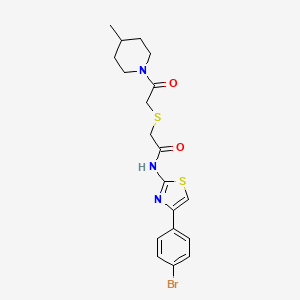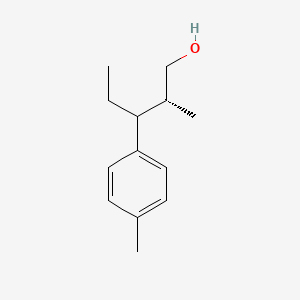
(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by a methyl group attached to the second carbon and a 4-methylphenyl group attached to the third carbon of a pentan-1-ol backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-one, using chiral catalysts or reagents. This reaction typically requires specific conditions such as low temperatures and the presence of hydrogen gas or other reducing agents.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts like palladium or platinum to reduce the ketone precursor to the desired alcohol. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-one or (2R)-2-Methyl-3-(4-methylphenyl)pentanoic acid.
Reduction: (2R)-2-Methyl-3-(4-methylphenyl)pentane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-ol: The enantiomer of the compound with similar properties but different optical activity.
- 2-Methyl-3-phenylpentan-1-ol: Lacks the methyl group on the phenyl ring.
- 3-(4-Methylphenyl)pentan-1-ol: Lacks the methyl group on the second carbon.
Uniqueness
(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol is unique due to its specific chiral configuration and the presence of both a methyl group and a 4-methylphenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
(2R)-2-methyl-3-(4-methylphenyl)pentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13-14H,4,9H2,1-3H3/t11-,13?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAPRXFFHPGFRJ-AMGKYWFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)C(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=C(C=C1)C)[C@@H](C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
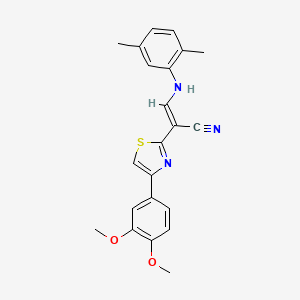
![[(2R,3R,4S,5R,6R)-4,5-Diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/new.no-structure.jpg)
![2-(2-methylphenoxy)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2355455.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2355457.png)
![2-(3-chloro-4-methoxyphenyl)-3-(thiophen-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B2355458.png)
![2-(3,4-dimethylphenyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2355461.png)
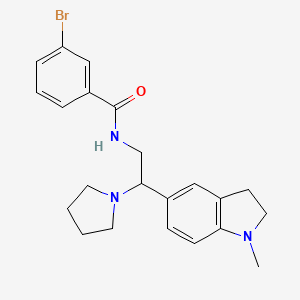
![2-(4-chlorophenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2355465.png)
![(E)-4-(Dimethylamino)-N-[(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-enamide](/img/structure/B2355466.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2355467.png)
![Methyl 2-amino-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B2355468.png)
